molecular formula C13H8Cl2FNO4S B2656190 2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid CAS No. 725710-60-1

2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid

Cat. No.: B2656190
CAS No.: 725710-60-1
M. Wt: 364.17
InChI Key: YMDUUKZZWTYKAP-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid is an aryl fluorinated building block used in organic synthesis . It participates in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C7H3Cl2FO4S . It has a molecular weight of 273.07 . The structure includes a benzoic acid group, a sulfamoyl group, and both chloro and fluoro substituents .


Chemical Reactions Analysis

The compound, being an aryl fluorinated building block, can participate in various organic synthesis reactions . It’s known to participate in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives .


Physical and Chemical Properties Analysis

The compound has a melting point of 145-148 °C . Its SMILES string is OC(=O)c1cc(c(F)cc1Cl)S(Cl)(=O)=O .

Safety and Hazards

The compound is classified as Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, and Specific target organ toxicity (single exposure) Category 3, with the target organ being the respiratory system . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

2-chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO4S/c14-10-3-2-8(6-9(10)13(18)19)22(20,21)17-12-4-1-7(16)5-11(12)15/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDUUKZZWTYKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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